

An In-depth Technical Guide to Methyltetrazine-PEG4-NH-Boc: Properties and Applications

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **Methyltetrazine-PEG4-NH-Boc**, a heterobifunctional linker widely utilized in the field of bioconjugation and drug development. This document details its core characteristics, experimental protocols for its use, and its role in advanced applications such as Proteolysis Targeting Chimeras (PROTACs).

Core Physical and Chemical Properties

Methyltetrazine-PEG4-NH-Boc is a key reagent in bioorthogonal chemistry, prized for its versatility. The methyltetrazine moiety facilitates rapid, catalyst-free "click" reactions, while the Boc-protected amine allows for controlled, sequential conjugations. The incorporated polyethylene glycol (PEG) spacer enhances aqueous solubility and reduces steric hindrance.

General Properties

The fundamental physical and chemical characteristics of **Methyltetrazine-PEG4-NH-Boc** are summarized in the table below, compiled from various chemical suppliers.[1][2]



Property	Value
CAS Number	2194563-84-1
Molecular Formula	C22H33N5O6
Molecular Weight	463.53 g/mol [2][3]
Appearance	Red oil or crystalline solid
Purity	Typically >95% (as determined by HPLC)[1][4]
Storage Conditions	Store at -20°C, desiccated[5][6]

Solubility and Stability

The PEG4 spacer significantly enhances the hydrophilicity of the molecule, making it soluble in a range of aqueous and organic solvents.

Solvent	Solubility
Water	Soluble
DMSO, DMF	Soluble[7]
DCM, Chloroform, THF	Soluble

The methyl group on the tetrazine ring provides increased stability compared to unsubstituted tetrazines, allowing for greater flexibility in experimental design.[8] For long-term storage, it is recommended to keep the compound at -20°C under desiccated conditions to prevent degradation.

Experimental Protocols

The following sections provide detailed methodologies for the characterization and application of **Methyltetrazine-PEG4-NH-Boc**.

Characterization Protocols



While specific, experimentally-derived spectra for **Methyltetrazine-PEG4-NH-Boc** are not publicly available, this section outlines the expected results and general protocols for its characterization. Certificates of Analysis from suppliers confirm that such data is generated for quality control.[4]

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group on the tetrazine ring, the protons of the PEG spacer, the aromatic protons of the tetrazine ring, and the nine protons of the Boc-protecting group (a sharp singlet).
- 13C NMR: The carbon NMR spectrum will display corresponding signals for the different carbon environments within the molecule.

2.1.2. Mass Spectrometry (MS)

A general protocol for obtaining a mass spectrum of **Methyltetrazine-PEG4-NH-Boc** is as follows:

- Sample Preparation: Dissolve a small amount of the compound in a suitable solvent, such as methanol or acetonitrile.
- Instrumentation: Utilize an electrospray ionization (ESI) mass spectrometer.
- Analysis: The expected mass-to-charge ratio (m/z) would correspond to the molecular weight
 of the compound plus a proton [M+H]⁺ or other adducts (e.g., [M+Na]⁺).

2.1.3. High-Performance Liquid Chromatography (HPLC)

HPLC is commonly used to assess the purity of **Methyltetrazine-PEG4-NH-Boc**. A general protocol is provided below:

- Column: C18 reverse-phase column.
- Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).



- Detection: UV detector at a wavelength corresponding to the absorbance of the tetrazine ring (around 520 nm).
- Analysis: The purity is determined by the percentage of the area of the main peak relative to the total area of all peaks.

Boc Deprotection Protocol

The Boc (tert-butoxycarbonyl) protecting group can be removed to reveal a primary amine, which can then be conjugated to other molecules.

- Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM).
- Procedure: a. Dissolve the Methyltetrazine-PEG4-NH-Boc in a solution of 25% TFA in DCM.[9] b. Stir the reaction mixture at room temperature for 2-12 hours.[9] c. Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC. d. Upon completion, remove the solvent and excess TFA under vacuum to yield the deprotected product, Methyltetrazine-PEG4-Amine, as a TFA salt.[9]

Bioconjugation Protocol: Reaction with TCO

The deprotected Methyltetrazine-PEG4-Amine can be conjugated to a molecule of interest, and the resulting tetrazine-functionalized molecule can then be reacted with a trans-cyclooctene (TCO)-modified molecule via an inverse-electron-demand Diels-Alder cycloaddition.

Step 1: Functionalization with Methyltetrazine-PEG4-Amine

- Activation of Carboxylic Acid: Activate a carboxylic acid on the molecule of interest using a
 carbodiimide activator (e.g., EDC) and an activating agent (e.g., NHS or Sulfo-NHS) in an
 appropriate buffer (e.g., MES buffer, pH 4.5-6.0).
- Conjugation: Add the deprotected Methyltetrazine-PEG4-Amine to the activated molecule.
 Adjust the pH to 7.2-7.5 for the amine coupling step.[10]
- Purification: Purify the resulting tetrazine-functionalized molecule using size-exclusion chromatography or dialysis to remove excess reagents.

Step 2: Reaction with a TCO-containing Molecule



- Reaction Setup: Dissolve the tetrazine-functionalized molecule and the TCO-containing molecule in a suitable buffer (e.g., PBS, pH 7.4).
- Incubation: Incubate the reaction mixture at room temperature or 37°C. The reaction is typically rapid, often completing within 30-60 minutes at low micromolar concentrations.[11]
- Analysis: The final conjugate can be analyzed by SDS-PAGE, mass spectrometry, or HPLC to confirm the successful ligation.

Applications in Drug Development

Methyltetrazine-PEG4-NH-Boc is a valuable tool in the development of novel therapeutics, particularly in the construction of Antibody-Drug Conjugates (ADCs) and PROTACs.

Antibody-Drug Conjugates (ADCs)

In the context of ADCs, this linker can be used to attach a cytotoxic payload to an antibody. The bioorthogonal nature of the tetrazine-TCO ligation allows for site-specific conjugation, leading to more homogeneous and well-defined ADCs with improved therapeutic indices.

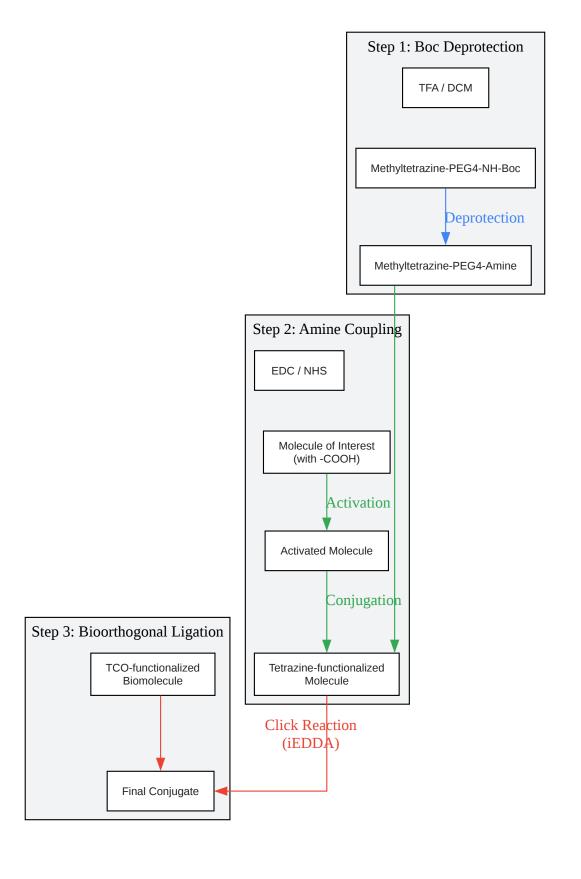
Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of target proteins.[12] **Methyltetrazine-PEG4-NH-Boc** can serve as a component of the linker connecting a target-binding ligand and an E3 ligase-binding ligand in the synthesis of PROTACs.[3][13][14] The modularity afforded by click chemistry facilitates the rapid synthesis and evaluation of PROTAC libraries with varying linker lengths and compositions.[12]

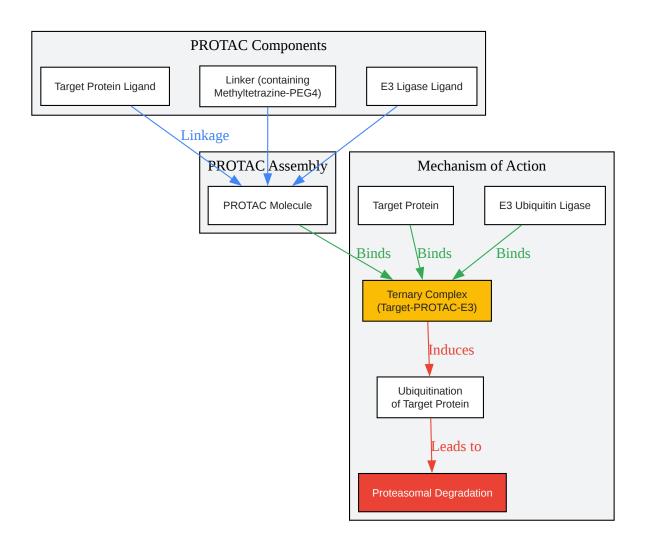
Visualizing Workflows and Pathways Experimental Workflow for Bioconjugation

The following diagram illustrates the general workflow for using **Methyltetrazine-PEG4-NH-Boc** in a two-step bioconjugation process.









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